4-Methyl-3,5-diphenyl-4H-pyrazole
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Overview
Description
4-Methyl-3,5-diphenyl-4H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is notable for its structural versatility and is often used as a scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3,5-diphenyl-4H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of phenylhydrazine with acetophenone under acidic conditions can yield the desired pyrazole . Another method involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,5-diphenyl-4H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
4-Methyl-3,5-diphenyl-4H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-3,5-diphenyl-4H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-4H-pyrazole: Lacks the methyl group at position 4.
4-Methyl-3-phenyl-4H-pyrazole: Lacks one phenyl group at position 5.
4-Methyl-3,5-diphenyl-1H-pyrazole: Different tautomeric form with nitrogen at position 1.
Uniqueness
4-Methyl-3,5-diphenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
61355-12-2 |
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Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-methyl-3,5-diphenyl-4H-pyrazole |
InChI |
InChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
LSVKWVGLZFWFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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